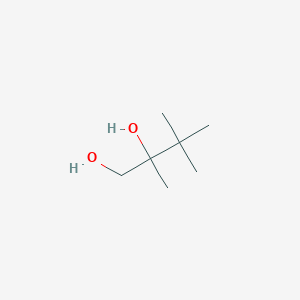

2,3,3-Trimethylbutane-1,2-diol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H16O2 |

|---|---|

Molekulargewicht |

132.20 g/mol |

IUPAC-Name |

2,3,3-trimethylbutane-1,2-diol |

InChI |

InChI=1S/C7H16O2/c1-6(2,3)7(4,9)5-8/h8-9H,5H2,1-4H3 |

InChI-Schlüssel |

JOEVSHWHIUYQJN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(C)(CO)O |

Herkunft des Produkts |

United States |

Contextualization of Vicinal Diols in Synthetic Chemistry

Vicinal diols, or 1,2-diols, are compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.metaylorandfrancis.com They are a cornerstone of synthetic chemistry, acting as pivotal intermediates and versatile building blocks for a wide range of more complex molecules, including natural products like sugars. fiveable.me The utility of vicinal diols is rooted in the reactivity of their hydroxyl groups, which can be transformed into various other functional groups. fiveable.me

Key reactions involving vicinal diols include:

Oxidative Cleavage: The carbon-carbon bond between the hydroxyl groups can be cleaved to form aldehydes or ketones. fiveable.me

Deoxydehydration (DODH): This transformation converts a vicinal diol into an olefin. rsc.org

Pinacol (B44631) Rearrangement: An acid-catalyzed dehydration that converts a 1,2-diol into a carbonyl compound, such as a ketone. masterorganicchemistry.comwikipedia.org This reaction is particularly relevant to substituted diols.

Vicinal diols are commonly synthesized through the dihydroxylation of alkenes using reagents like osmium tetroxide or potassium permanganate, which typically results in syn-addition to form cis-diols. fiveable.melibretexts.org Alternatively, the hydrolysis of epoxides can produce anti-diols. libretexts.org

Significance and Research Trajectories for Highly Substituted Diols

Highly substituted diols, a class to which 2,3,3-trimethylbutane-1,2-diol belongs, are of significant interest in organic synthesis. The steric bulk surrounding the hydroxyl groups can profoundly influence the stereochemical course of reactions, offering a pathway to control the three-dimensional arrangement of atoms in a molecule. numberanalytics.com

Current research in this area often focuses on several key trajectories:

Asymmetric Synthesis: Chiral, highly substituted diols are employed as auxiliaries or starting materials to introduce chirality into molecules, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. beilstein-journals.org The defined stereochemistry of the diol can direct the formation of a specific stereoisomer. numberanalytics.com

Development of Synthetic Methods: A major research thrust is the creation of new, efficient, and stereoselective methods for synthesizing these sterically congested molecules. acs.orgorganic-chemistry.org This includes catalytic processes that can generate specific stereoisomers with high fidelity. rsc.org

Mechanistic Studies: The unique steric and electronic properties of highly substituted diols make them excellent models for studying the intricate details of reaction mechanisms, such as the pinacol (B44631) rearrangement. libretexts.org Analyzing how these complex substrates behave provides deeper insight into factors like migratory aptitude and carbocation stability. libretexts.orgumbreitkatalog.de

The ability to synthesize and manipulate these complex diols opens the door to creating novel molecular architectures, including quaternary carbon centers, which are challenging to construct using other methods. umbreitkatalog.de

Elucidation of Reaction Mechanisms and Transformations Involving 2,3,3 Trimethylbutane 1,2 Diol

Mechanistic Investigations of Vicinal Diol Rearrangements

Vicinal diols, or 1,2-diols, are prone to rearrangement and fragmentation reactions, particularly under acidic conditions. The specific structural arrangement of 2,3,3-trimethylbutane-1,2-diol, with its primary and tertiary alcohol functionalities and a bulky tert-butyl group, leads to specific and predictable outcomes in these reactions.

The pinacol (B44631) rearrangement is a classic and synthetically useful acid-catalyzed reaction of 1,2-diols that results in the formation of a ketone through a 1,2-migration. wikipedia.orgbyjus.commasterorganicchemistry.com The general mechanism involves the protonation of one hydroxyl group, its departure as water to form a carbocation, and the subsequent migration of a substituent from the adjacent carbon to the carbocationic center. masterorganicchemistry.com

In the case of the unsymmetrical this compound, the reaction pathway is dictated by the relative stability of the possible carbocation intermediates. Protonation can occur at either the primary or the tertiary hydroxyl group.

Path A: Protonation of the primary hydroxyl group and subsequent loss of water would lead to a primary carbocation.

Path B: Protonation of the tertiary hydroxyl group and loss of water would form a more stable tertiary carbocation.

Following the principles of carbocation stability, Path B is significantly favored. Once the tertiary carbocation is formed at C2, a 1,2-shift occurs from the adjacent C3. The migratory aptitude of different groups generally follows the order: hydride > aryl > alkyl. In this specific case, a methyl group migrates from C3 to C2. This migration is driven by the formation of a highly stable resonance-stabilized intermediate where the positive charge is on the oxygen atom (an oxonium ion). wikipedia.org Deprotonation of this intermediate yields the final product, 3,3,4-trimethylpentan-2-one.

Table 1: Predicted Products of Pinacol Rearrangement of this compound This table is generated based on established reaction mechanisms.

| Starting Material | Reagents | Key Intermediate | Predicted Major Product |

|---|---|---|---|

| This compound | Acid (e.g., H₂SO₄) | 2,3,3-Trimethyl-2-carbocation | 3,3,4-Trimethylpentan-2-one |

Under certain conditions, particularly with strong Lewis acids or at higher temperatures, acid-catalyzed reactions of diols can lead to fragmentation of the carbon-carbon bond between the hydroxyl-bearing carbons. nih.gov This process can compete with or supersede the pinacol rearrangement. For this compound, fragmentation would involve the cleavage of the C2-C3 bond.

The mechanism would likely still initiate with the formation of the tertiary carbocation at C2. Instead of a 1,2-alkyl shift, the C2-C3 bond cleaves, with the electrons moving to neutralize the carbocation, forming a double bond between C1 and C2. This would result in the formation of an enol, which would quickly tautomerize to an aldehyde (formaldehyde), and a stable tert-butyl cation and a methyl cation. This pathway is generally less common than the pinacol rearrangement for simple diols but can be promoted by specific reagents that favor fragmentation pathways.

Oxidative and Reductive Transformations of this compound

The hydroxyl groups of this compound are susceptible to both oxidation and reduction, providing pathways to other important classes of organic compounds.

The oxidation of this compound can proceed via two main routes: selective oxidation of one hydroxyl group or oxidative cleavage of the C-C bond between them.

Oxidative Cleavage: Vicinal diols are readily cleaved by oxidizing agents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds through a cyclic intermediate (a cyclic periodate (B1199274) ester in the case of HIO₄). ucalgary.ca This cleavage breaks the C2-C3 bond and forms two carbonyl compounds. Given the structure of this compound, with a primary and a tertiary alcohol, the expected products of oxidative cleavage would be formaldehyde (B43269) (from the primary alcohol at C1) and pinacolone (B1678379) (3,3-dimethyl-2-butanone) (from the tertiary alcohol at C2). masterorganicchemistry.com

Selective Oxidation to α-Hydroxy Ketones: It is also possible to selectively oxidize one of the alcohol groups while leaving the other intact, yielding an α-hydroxy ketone. nih.govrug.nlresearchgate.net Given that the diol contains a primary and a tertiary alcohol, selective oxidation of the less sterically hindered primary alcohol is generally more feasible. However, many modern catalytic systems can achieve selective oxidation of secondary alcohols over primary ones, and similar principles could be applied. For this compound, oxidation of the primary alcohol at C1 would yield 1-hydroxy-3,3-dimethyl-2-butanone.

Table 2: Products of Oxidative Reactions of this compound This table is generated based on established reaction mechanisms.

| Reaction Type | Reagents | Predicted Products |

|---|---|---|

| Oxidative Cleavage | NaIO₄ or Pb(OAc)₄ | Formaldehyde and 3,3-Dimethyl-2-butanone (Pinacolone) |

| Selective Oxidation | Mild oxidizing agent (e.g., PCC, DMP) | 1-Hydroxy-3,3-dimethyl-2-butanone |

The reduction of this compound to its corresponding alkane, 2,3,3-trimethylbutane, involves the removal of both hydroxyl groups. This transformation typically cannot be achieved in a single step and often requires a two-step procedure. A common method involves the conversion of the diol into a di-tosylate by reacting it with tosyl chloride in the presence of a base like pyridine. The resulting di-tosylate is then reduced to the alkane using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Derivatization Reactions for Functionalization and Application of the Diol

The hydroxyl groups of this compound serve as handles for derivatization, allowing for the modification of the molecule's properties for specific applications, such as enhancing its volatility for gas chromatography (GC) analysis.

A common derivatization technique is silylation, where the acidic protons of the hydroxyl groups are replaced by a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) group. acs.org For instance, reacting the diol with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like diisopropylethylamine (DIPEA) yields the corresponding disilyl ether. wiley-vch.de This derivatization masks the polar -OH groups, reducing hydrogen bonding and increasing the compound's volatility and thermal stability, which is highly advantageous for GC-MS analysis. acs.org

Another derivatization is the formation of acetonides. Vicinal diols react with acetone (B3395972) in the presence of an acid catalyst or a dehydrating agent to form a cyclic ketal, known as an acetonide. acs.org This reaction is often used as a protecting group strategy for diols during multi-step syntheses.

Table 3: Common Derivatization Reactions of this compound This table is generated based on established derivatization techniques.

| Reaction Type | Reagents | Product Type | Application |

|---|---|---|---|

| Silylation | BSTFA or TBSCl/DIPEA | Disilyl ether | Increased volatility for GC-MS analysis |

| Acetonide Formation | Acetone, acid catalyst | Cyclic ketal (acetonide) | Protection of the diol functionality |

| Esterification | Acyl chloride or anhydride/base | Diester | Functional group modification, synthesis |

Compound Index

Selective Esterification and Etherification of Hydroxyl Groups

The selective modification of the primary and tertiary hydroxyl groups in this compound is a key consideration in its synthetic applications. The steric hindrance around the tertiary hydroxyl group allows for regioselective reactions targeting the more accessible primary hydroxyl group.

Esterification is a common transformation for diols, and various methods have been developed to achieve selective acylation. rug.nlresearchgate.net The direct esterification of alcohols with carboxylic acids, often catalyzed by Brønsted or Lewis acids, is a fundamental process in organic chemistry. rug.nlgoogle.com For diols like this compound, achieving monoesterification at the primary hydroxyl can be accomplished with high selectivity. organic-chemistry.org The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent like 4-(dimethylamino)pyridine (DMAP) can facilitate ester formation under mild conditions. luxembourg-bio.com Furthermore, uronium-based coupling agents like TBTU and TATU have demonstrated high selectivity for the esterification of primary alcohols in the presence of secondary alcohols. luxembourg-bio.com Biocatalytic methods, employing lipases, also offer a high degree of regioselectivity, favoring the acylation of the primary hydroxyl group. researchgate.net

Etherification of this compound can also be performed selectively. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, can be controlled to favor ether formation at the primary position due to the greater accessibility of the primary alkoxide. A palladium-catalyzed, three-component tandem arylation and allylic etherification of 2,3-allenols with aryl iodides and alcohols has been developed for the synthesis of arylated allylic ethers, which are derivatives of 1,2-diols. rsc.org

Formation of Cyclic Acetals and Ketals from this compound

Diols are frequently used to form cyclic acetals and ketals, which serve as protecting groups for carbonyl compounds (aldehydes and ketones). organic-chemistry.org The reaction involves the acid-catalyzed addition of the diol to the carbonyl group. youtube.comlibretexts.org This process is reversible and often driven to completion by the removal of water. libretexts.org

The formation of a cyclic acetal (B89532) or ketal from this compound would result in a 1,3-dioxolane (B20135) ring. The mechanism involves several key steps:

Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.orgkhanacademy.org

Proton transfer: A proton is transferred from the newly attached hydroxyl group to another base, often another molecule of the alcohol or the conjugate base of the acid catalyst. youtube.com

Formation of a hemiacetal/hemiketal: This intermediate contains both an alcohol and an ether group on the same carbon. libretexts.orgmasterorganicchemistry.com

Protonation of the remaining hydroxyl group: The hydroxyl group of the hemiacetal/hemiketal is protonated. libretexts.org

Elimination of water: A molecule of water is eliminated, forming a resonance-stabilized carbocation (an oxocarbenium ion). khanacademy.orgmasterorganicchemistry.com

Intramolecular cyclization: The second hydroxyl group of the diol attacks the carbocation, forming the cyclic ring. khanacademy.orgyoutube.com

Deprotonation: The final step is the deprotonation of the remaining oxonium ion to yield the neutral cyclic acetal or ketal. libretexts.org

The stability of cyclic acetals, particularly five- and six-membered rings, makes their formation thermodynamically and kinetically favorable compared to their acyclic counterparts. youtube.comchemtube3d.comyoutube.com

Silylation and Other Protecting Group Strategies

Protecting groups are essential tools in organic synthesis, allowing for the temporary masking of a functional group's reactivity. organic-chemistry.org For diols like this compound, various protecting group strategies can be employed, with silylation being a prominent example.

Silylation involves the conversion of the hydroxyl groups into silyl (B83357) ethers. Common silylating agents include trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl). harvard.edusynarchive.com The reaction is typically carried out in the presence of a base, such as imidazole (B134444) or triethylamine, to neutralize the HCl byproduct. harvard.edu

The steric bulk of the silylating agent and the reaction conditions can be tuned to achieve selective protection of the primary hydroxyl group over the more hindered tertiary hydroxyl group. harvard.edu The general order of stability for silyl ethers towards acidic conditions increases with the steric bulk of the silyl group. harvard.edu

Other Protecting Groups for Diols: Besides silylation, other protecting groups are commonly used for 1,2-diols:

Acetonides: Formed by the reaction with acetone in the presence of an acid catalyst, creating a 1,3-dioxolane ring. synarchive.comuh.edu

Benzylidene acetals: Formed from benzaldehyde, these are particularly useful for protecting 1,2- and 1,3-diols. synarchive.comuh.edu

Carbonates: Cyclic carbonates can be formed by reacting the diol with phosgene (B1210022) or its equivalents. uh.edu

The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent synthetic steps, as their stability towards acid, base, and other reagents varies. organic-chemistry.orgvanderbilt.edu An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective deprotection of one hydroxyl group while the other remains protected. organic-chemistry.org

| Protecting Group | Reagents for Formation | Stability |

| Silyl Ethers (e.g., TBDMS) | TBDMSCl, Imidazole | Stable to base, labile to acid and fluoride (B91410) ions |

| Acetonide | Acetone, Acid Catalyst (e.g., p-TsOH) | Stable to base, labile to acid |

| Benzylidene Acetal | Benzaldehyde, Acid Catalyst | Stable to base, labile to acid; can be removed by hydrogenolysis |

| Carbonate | Phosgene, Pyridine | Stable to acid, labile to base |

Cyclization and Ring-Forming Reactions with this compound Precursors

Precursors derived from this compound can participate in various cyclization reactions to form heterocyclic structures. The diol moiety can serve as a scaffold to introduce other functionalities that subsequently undergo ring closure.

For instance, dehydrative cyclization of diols is a method to synthesize tetrahydrofuran (B95107) derivatives. mdpi.com While this typically applies to 1,4- or 1,5-diols, derivatives of this compound could be elaborated into such structures. For example, the primary alcohol could be extended via a carbon-carbon bond-forming reaction, and the resulting intermediate could then undergo cyclization.

The formation of cyclic ethers can be catalyzed by both Brønsted and Lewis acids, often requiring elevated temperatures. mdpi.com Interestingly, cascade reactions, where multiple bond-forming events occur in a single synthetic operation, can be initiated from complex molecules containing diol functionalities. 20.210.105 In some cases, the presence of an unprotected diol can influence the reaction pathway, potentially through intramolecular hydrogen bonding that activates certain functional groups. 20.210.105

Furthermore, radical cyclizations can be employed. For example, silyl radicals generated from precursors containing a Si-H bond can undergo intramolecular cyclization onto an olefin. thieme-connect.deresearchgate.net If a precursor derived from this compound contained an appropriately positioned double bond, this strategy could lead to the formation of cyclic structures.

Stereoselective Reactions of the this compound Moiety

Stereoselectivity refers to the preferential formation of one stereoisomer over another. wvu.edudurgapurgovtcollege.ac.inorganicchemistrytutor.com In the context of this compound, which possesses a chiral center at C2 (in its enantiomerically pure form, (R)- or (S)-2,3,3-trimethylbutane-1,2-diol), its stereochemistry can influence the outcome of subsequent reactions. nih.gov

When using an enantiomerically pure diol, the chiral environment can direct the approach of reagents, leading to diastereoselective transformations. For example, in the alkylative cleavage of chiral acetals derived from other diols, the stereochemistry of the diol dictates the stereochemistry of the product. nii.ac.jp Similarly, if (R)- or (S)-2,3,3-trimethylbutane-1,2-diol were used to form a chiral acetal, its subsequent reactions could proceed with a high degree of diastereoselectivity.

A reaction is termed stereospecific if stereoisomerically different starting materials yield stereoisomerically different products. wvu.edudurgapurgovtcollege.ac.inchemistrysteps.com For instance, if the (R)-enantiomer of a this compound derivative gave one diastereomeric product, and the (S)-enantiomer gave a different diastereomeric product, the reaction would be stereospecific.

The steric bulk of the tert-butyl group in this compound can also play a significant role in directing the stereochemical outcome of reactions, even when the racemic diol is used. The bulky group can block one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side, thus leading to a stereoselective outcome.

Stereochemical Research on 2,3,3 Trimethylbutane 1,2 Diol

Analysis of Chiral Centers and Stereoisomerism in 2,3,3-Trimethylbutane-1,2-diol

This compound possesses a single chiral center at the C2 position. A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, the C2 carbon is bonded to a hydroxyl group (-OH), a methyl group (-CH3), a hydroxymethyl group (-CH2OH), and a bulky tert-butyl group (-C(CH3)3). The C3 carbon, being attached to three methyl groups and the C2 carbon, is not a chiral center.

The presence of one chiral center means that this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These two isomers are designated as (R)-2,3,3-trimethylbutane-1,2-diol and (S)-2,3,3-trimethylbutane-1,2-diol, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration.

| Stereoisomer | Absolute Configuration at C2 | Relationship |

|---|---|---|

| (R)-2,3,3-Trimethylbutane-1,2-diol | R | Enantiomers |

| (S)-2,3,3-Trimethylbutane-1,2-diol | S |

Methodologies for the Determination of Absolute and Relative Stereochemistry

The determination of the absolute and relative stereochemistry of chiral molecules like this compound is crucial for understanding their properties and biological activities. Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is one of the most powerful methods for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy cannot directly determine the absolute configuration of a single enantiomer without a chiral reference, it is instrumental in determining the relative stereochemistry of diastereomers. For a molecule with a single chiral center like this compound, derivatization with a chiral resolving agent can create diastereomers that are distinguishable by NMR. The differences in chemical shifts and coupling constants of the resulting diastereomeric derivatives can provide information about the absolute configuration of the original enantiomer.

Chiroptical Spectroscopy: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) measure the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively. While these methods are often used to assign the absolute configuration of molecules with known chromophores, empirical rules and comparison with compounds of known stereochemistry can aid in the assignment for novel compounds.

| Methodology | Principle | Application to this compound |

|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Direct determination of the absolute configuration of a single enantiomer if a suitable crystal can be obtained. |

| NMR Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | Determination of relative stereochemistry in diastereomeric derivatives formed with chiral resolving agents. |

| Chiroptical Spectroscopy (ORD/CD) | Measurement of the interaction of chiral molecules with polarized light. | Assignment of absolute configuration by comparison with known compounds or application of empirical rules. |

Influence of Stereochemistry on Diol Reactivity and Reaction Pathways

The stereochemistry of a molecule can significantly influence its reactivity and the pathways of its chemical reactions. In the case of this compound, the spatial arrangement of the hydroxyl groups and the bulky tert-butyl group around the chiral center can affect the accessibility of reactive sites and the stereochemical outcome of reactions.

For instance, in reactions involving the hydroxyl groups, such as esterification or etherification, the rate of reaction can be influenced by the stereochemistry at the C2 center. The bulky tert-butyl group can sterically hinder the approach of reagents to the adjacent hydroxyl group, and this hindrance may be different for the (R) and (S) enantiomers when reacting with other chiral molecules.

Furthermore, in reactions that proceed through a cyclic intermediate involving both hydroxyl groups, such as the formation of an acetal (B89532) or ketal, the relative orientation of the hydroxyl groups, which is dictated by the stereochemistry and conformational preferences, will be critical. Stereoselective reactions, where one stereoisomer is formed preferentially over another, are often governed by the existing stereochemistry of the starting material.

Conformational Analysis of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C1-C2 and C2-C3 bonds leads to various conformers with different energies.

The presence of the bulky tert-butyl group at the C3 position is expected to have a dominant effect on the conformational preferences of the molecule. Due to steric hindrance, conformers that minimize the interaction between the tert-butyl group and other substituents will be favored.

Intramolecular hydrogen bonding between the two hydroxyl groups is a common feature in vicinal diols and can significantly influence their conformational equilibrium. In this compound, conformers that allow for the formation of a hydrogen bond between the hydroxyl group at C1 and the hydroxyl group at C2 would be stabilized. The gauche conformation around the C1-C2 bond is often favored in 1,2-diols to facilitate this interaction.

Computational modeling and spectroscopic techniques, such as infrared (IR) spectroscopy in dilute solutions, can provide insights into the preferred conformations and the presence of intramolecular hydrogen bonding. The analysis of coupling constants in high-resolution NMR spectra can also give information about the dihedral angles between adjacent protons and thus help in elucidating the dominant conformations in solution.

Advanced Analytical Methodologies for 2,3,3 Trimethylbutane 1,2 Diol Characterization

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Chemical derivatization is a powerful strategy to improve the analytical performance of compounds that are otherwise challenging to analyze due to low volatility, poor thermal stability, or weak detector response. sigmaaldrich.com For a polar compound like 2,3,3-trimethylbutane-1,2-diol, derivatization is often essential for successful gas chromatographic analysis. libretexts.org The primary goal of derivatization in this context is to replace the active hydrogen atoms of the hydroxyl groups with less polar, more stable moieties. This reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving peak shape. mdpi.com

Research Findings:

Several derivatization techniques are applicable to vicinal diols, with silylation and acylation being the most common.

Silylation: This is a widely used method that involves the introduction of a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, into the molecule. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing hydroxyl groups. sigmaaldrich.comthescipub.com The resulting TMS ethers are significantly more volatile and thermally stable than the parent diol, leading to sharper peaks and lower detection limits in GC-MS analysis. thescipub.com The reaction is generally rapid and quantitative under mild conditions.

Acylation: This method involves the reaction of the hydroxyl groups with an acylating agent, such as an acid anhydride (e.g., acetic anhydride, trifluoroacetic anhydride) or an acyl chloride, to form esters. researchgate.net Acylated derivatives are also more volatile and less polar than the original diol. Furthermore, the use of fluorinated acylating agents can significantly enhance the sensitivity of detection when using an electron capture detector (ECD). libretexts.org

Boronate Ester Formation: Vicinal diols can react with boronic acids, such as n-butylboronic acid, to form cyclic boronate esters. gcms.cz These derivatives are nonpolar and are suitable for GC analysis. This method is highly specific for 1,2- and 1,3-diols.

Indirect Chiral Analysis via Derivatization: In cases where direct chiral separation is challenging, an alternative approach is to derivatize the racemic diol with an enantiomerically pure chiral derivatizing agent (CDA). mdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column. mdpi.com

The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements, such as the desired sensitivity and the nature of the sample matrix.

Table 2: Summary of Derivatization Strategies for this compound

| Strategy | Reagent(s) | Derivative Formed | Analytical Enhancement |

|---|---|---|---|

| Silylation | BSTFA, MSTFA (+ TMCS) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability for GC; improved peak shape. |

| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Acetate or Trifluoroacetate ester | Increased volatility for GC; TFAA enhances ECD response. |

| Boronate Ester Formation | n-Butylboronic acid | Cyclic boronate ester | Specific for vicinal diols, forms nonpolar derivatives for GC. |

| Diastereomer Formation | Chiral Derivatizing Agent (e.g., Mosher's acid chloride) | Diastereomeric esters | Enables separation of enantiomers on an achiral column. |

Computational and Theoretical Studies of 2,3,3 Trimethylbutane 1,2 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties that govern the reactivity and behavior of a molecule. mdpi.com These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron density distribution, and energetic properties.

Density Functional Theory (DFT) has become a widely used quantum mechanical method for studying molecular systems in pharmaceutical and chemical research due to its favorable balance of computational cost and accuracy. nih.govlongdom.org DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex wavefunction. mdpi.com This approach is effective for elucidating the electronic driving forces behind molecular interactions and predicting sites of reactivity. nih.gov

For 2,3,3-trimethylbutane-1,2-diol, DFT can be applied to:

Determine Molecular Geometry: Optimization of the molecule's structure to find its lowest energy conformation.

Analyze Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Map Electrostatic Potential: Visualization of the electron density distribution to identify electrophilic and nucleophilic regions, which is crucial for predicting how the molecule will interact with other reagents.

Calculate Thermodynamic Properties: Estimation of enthalpy, entropy, and Gibbs free energy, which are vital for predicting the spontaneity and equilibrium of reactions involving the diol.

Hybrid density functionals, such as B3LYP and PBE0, are commonly employed for studying reaction mechanisms and molecular spectroscopy, while functionals from the M06 suite are often used for systems where non-covalent interactions are important. mdpi.comnih.gov

| DFT Functional Type | Common Examples | Primary Applications for Diol Systems |

|---|---|---|

| Generalized Gradient Approximation (GGA) | PBE, BLYP | Geometry optimizations, hydrogen bonding studies. nih.gov |

| Hybrid GGA | B3LYP, PBE0 | Reaction mechanisms, molecular spectroscopy, general property calculations. nih.gov |

| Meta-GGA | M06-L, TPSS | Accurate atomization energies, complex molecular systems. nih.gov |

| Hybrid Meta-GGA | M06, M06-2X | Kinetics, thermodynamics, and systems with significant non-covalent interactions. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. fu-berlin.de Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy, albeit at a higher computational cost than DFT.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide detailed information on static structures, molecular modeling and molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions. nih.gov

For this compound, MD simulations can be employed to:

Explore Conformational Space: The molecule has rotational freedom around the C1-C2 and C-O bonds. Simulations can identify the most stable conformers and the energy barriers between them, which is heavily influenced by the steric hindrance of the large tert-butyl group.

Simulate Solvation: By placing the diol in a simulated box of solvent (e.g., water), MD can model how solvent molecules arrange around the solute and how hydrogen bonds are formed and broken.

Analyze Dynamic Properties: MD can provide insights into the flexibility and dynamic behavior of the molecule, which is essential for understanding how it interacts with other molecules, such as in a biological receptor or on a catalyst surface. researchgate.net

The following table lists some computed properties of (2R)-2,3,3-Trimethylbutane-1,2-diol that serve as input parameters or validation points for molecular modeling.

| Computed Property | Value | Significance in Molecular Modeling |

|---|---|---|

| Molecular Weight | 132.20 g/mol | Fundamental parameter for dynamics simulations. nih.gov |

| XLogP3-AA | 0.8 | Indicator of hydrophobicity, influences solvation models. nih.gov |

| Hydrogen Bond Donor Count | 2 | Defines the potential for forming hydrogen bonds with solvent or other molecules. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Defines the potential for accepting hydrogen bonds. nih.gov |

| Rotatable Bond Count | 2 | Indicates the primary degrees of freedom for conformational changes. nih.gov |

Reaction Pathway Modeling and Transition State Analysis for Diol Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including the high-energy transition state (TS) that must be overcome. researchgate.net

A characteristic reaction of 1,2-diols is the pinacol (B44631) rearrangement, an acid-catalyzed process that converts a 1,2-diol to a ketone or aldehyde. For this compound, this rearrangement would involve protonation of a hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-alkyl or 1,2-hydride shift.

Computational modeling of this transformation would involve:

Geometry Optimization: Calculating the structures of the reactant, intermediates (carbocations), the transition state for the rearrangement, and the final product.

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: Verifying the TS by ensuring it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

These calculations can predict which migratory group (methyl vs. the CH₂OH group) is more likely to shift, providing detailed mechanistic insight that can be difficult to obtain experimentally. nih.govuh.edu

| Modeling Step | Computational Method | Objective |

|---|---|---|

| Reactant/Product Optimization | DFT (e.g., B3LYP/6-31G*) | Find stable energy minima for starting and ending points of the reaction. |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) | Locate the highest energy point along the reaction path. researchgate.net |

| Transition State Verification | Frequency Analysis | Confirm the TS structure by identifying a single imaginary frequency. nih.gov |

| Reaction Path Following | Intrinsic Reaction Coordinate (IRC) | Confirm that the TS connects the correct reactant and product minima. |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Diol Systems

The hydroxyl groups of this compound enable it to participate in hydrogen bonding, which is the dominant intermolecular force governing its physical properties. jchemrev.com Each molecule can act as a double hydrogen bond donor and a double hydrogen bond acceptor.

Computational studies can analyze these interactions in several ways:

Dimer and Cluster Calculations: By modeling small aggregates (dimers, trimers, etc.) of the diol, it is possible to calculate the geometry and binding energy of various hydrogen-bonded arrangements. This helps in understanding the structure of the liquid or solid state.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis of the electron density topology can be used to characterize the nature and strength of hydrogen bonds. nih.gov It provides a rigorous basis for distinguishing weak interactions from stronger, more covalent-like bonds.

Non-Covalent Interaction (NCI) Plots: This visualization technique highlights regions of space involved in non-covalent interactions, such as hydrogen bonds and van der Waals forces, and characterizes them as attractive or repulsive.

For this compound, the bulky tert-butyl group is expected to create significant steric hindrance, which will influence the geometry of the hydrogen-bonding networks that can form. researchgate.net As computational studies on simpler vicinal diols suggest that intramolecular hydrogen bonding is weak or non-existent, the intermolecular hydrogen bonds are critically important for the condensed-phase behavior of this compound. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are routinely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra or provide data for molecules that have not yet been characterized empirically. unibo.itnih.gov

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. For this compound, this is particularly useful for the O-H stretching region (~3200-3600 cm⁻¹). The calculated frequency of the O-H stretch can indicate the extent of hydrogen bonding; a "free" hydroxyl group has a higher frequency than one involved in a hydrogen bond. sns.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. These calculations require high accuracy and are often performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Predicted spectra can help assign experimental peaks and can be sensitive to the molecule's conformation.

Rotational Spectroscopy: For gas-phase studies, computational chemistry can predict rotational constants with high accuracy. nih.gov This information is essential for guiding and assigning high-resolution rotational spectra to determine a molecule's precise gas-phase structure. nih.gov

| Spectroscopy Type | Calculable Parameter | Computational Method/Level of Theory | Application for this compound |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP/6-311+G(d,p)) | Identify functional groups, analyze H-bonding effects on O-H stretch. sns.it |

| NMR | Chemical Shifts, Coupling Constants | DFT/GIAO (e.g., mPW1PW91/6-311+G(2d,p)) | Aid in structural elucidation and conformational analysis. |

| Rotational | Rotational Constants, Dipole Moment | CCSD(T)/cc-pVTZ | Determine precise molecular structure in the gas phase. nih.gov |

Applications of 2,3,3 Trimethylbutane 1,2 Diol in Contemporary Organic Synthesis

Utilization as a Synthetic Intermediate for Value-Added Chemicals

The inherent chirality and functional group arrangement of 2,3,3-trimethylbutane-1,2-diol make it an important starting material for the synthesis of other high-value chiral molecules.

Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of more complex molecules, such as pharmaceuticals and natural products. nih.govnih.govresearchgate.netsigmaaldrich.com Chiral 1,2-diols are a key class of these building blocks. This compound, available in its enantiopure forms, can be chemically modified to produce a variety of other useful chiral synthons.

One of the primary roles of compounds like this compound is to act as a chiral auxiliary. wikipedia.orgsigmaaldrich.comscielo.org.mx A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. wikipedia.org The auxiliary's inherent chirality creates a diastereomeric intermediate that biases the approach of reagents, leading to the formation of one enantiomer of the product over the other. williams.edu After the reaction, the auxiliary is cleaved from the product and can often be recovered and reused. sigmaaldrich.com

The process typically follows these steps:

Attachment: The prochiral substrate is covalently bonded to the chiral auxiliary, this compound.

Diastereoselective Reaction: The new, larger molecule undergoes a reaction (e.g., alkylation, aldol (B89426) reaction) where the steric bulk of the auxiliary directs the formation of a new stereocenter with high selectivity.

Cleavage: The chiral auxiliary is removed from the newly synthesized chiral molecule.

The significant steric hindrance provided by the tert-butyl group in this compound is particularly effective in creating a highly biased stereochemical environment, making it a powerful tool for asymmetric synthesis.

The synthesis of complex molecules, particularly natural products, often requires precise control over stereochemistry. nih.govgla.ac.uknih.gov Incorporating a rigid, sterically defined scaffold like that of this compound can be a strategic approach to influence the three-dimensional structure of a molecule and direct subsequent chemical transformations.

When integrated into a larger molecular framework, the diol's tert-butyl group can lock the conformation of adjacent ring systems or aliphatic chains. This conformational rigidity can lead to highly diastereoselective reactions at other sites within the molecule by:

Blocking one face of a reactive group: Forcing an incoming reagent to attack from the less hindered side.

Pre-organizing reactive partners: Holding different parts of the molecule in a specific orientation that favors a desired intramolecular reaction, such as a cyclization.

While the direct synthesis of a named natural product starting from this compound is not widely documented, its structural motifs are representative of scaffolds used to achieve high levels of stereocontrol in the synthesis of complex polycyclic systems. nih.govresearchgate.net

Role in Protective Group Chemistry for Polyols

Protecting groups are essential tools in organic synthesis, used to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. Diols are frequently used to protect other diols or polyols by forming cyclic acetals or ketals.

This compound can react with an aldehyde or a ketone under acidic conditions to form a five-membered ring structure known as a dioxolane. This reaction is reversible and provides a robust method for protecting the carbonyl group or, conversely, for protecting the diol itself. The resulting acetal (B89532) or ketal is stable under neutral to strongly basic conditions, which is a critical feature for many synthetic transformations. Deprotection is readily achieved by treatment with aqueous acid.

| Protected Group | Reagent | Protecting Group Formed | Stability | Deprotection |

| 1,2-Diol or 1,3-Diol | This compound (as reagent) | Cyclic Acetal/Ketal | Basic, neutral, nucleophilic conditions | Aqueous Acid |

| Aldehyde or Ketone | This compound (as protector) | Cyclic Acetal/Ketal | Basic, neutral, nucleophilic conditions | Aqueous Acid |

Precursor in the Development of Chiral Catalysts or Ligands

Asymmetric catalysis relies on the use of chiral catalysts, which are often metal complexes coordinated to chiral organic molecules called ligands. nih.govarmchemfront.com These ligands transfer their chirality to the catalytic center, enabling the production of enantiomerically enriched products. nih.gov C₂-symmetric diols are a privileged class of precursors for synthesizing some of the most effective chiral ligands used in catalysis. nih.gov

This compound is an ideal scaffold for creating C₂-symmetric bidentate ligands, such as chiral phosphines. nih.govcardiff.ac.uklibretexts.orgsigmaaldrich.com A common synthetic strategy involves converting the diol's hydroxyl groups into better leaving groups (e.g., tosylates, mesylates, or by forming a cyclic sulfate) followed by nucleophilic substitution with a phosphide (B1233454) reagent like lithium diphenylphosphide (LiPPh₂).

This process would yield a chiral diphosphine ligand where the stereochemistry is dictated by the starting diol. The bulky tert-butyl group on the ligand backbone would create a well-defined chiral pocket around the metal center, enhancing enantioselectivity in catalytic reactions such as asymmetric hydrogenation or allylic alkylation.

Hypothetical Synthesis of a Chiral Diphosphine Ligand:

Activation: Reaction of (R,R)-2,3,3-trimethylbutane-1,2-diol with thionyl chloride to form the corresponding cyclic sulfite, followed by oxidation to the cyclic sulfate (B86663).

Nucleophilic Opening: Reaction of the cyclic sulfate with two equivalents of a lithium phosphide reagent (e.g., LiPPh₂) to open the ring and form the new C-P bonds, yielding the chiral diphosphine ligand.

The resulting ligand would possess the steric and electronic properties necessary for effective asymmetric catalysis. sigmaaldrich.comnih.govnih.govresearchgate.net

Application in Polymer Chemistry and Material Science

Polymers are large molecules composed of repeating monomer units, and their properties are highly dependent on the structure of these monomers. e3s-conferences.orgjchemrev.comminarjournal.comresearchgate.net Polyesters, a major class of commercial polymers, are synthesized through the polycondensation of a diol with a dicarboxylic acid. essentialchemicalindustry.orgsavemyexams.comonline-learning-college.comsavemyexams.comlibretexts.org

This compound can serve as a diol monomer in such reactions. When reacted with a dicarboxylic acid, such as terephthalic acid (a monomer used for PET), it would form a polyester (B1180765) with a unique structure.

Anticipated Properties of a Polyester Derived from this compound:

The incorporation of the bulky, non-planar, and aliphatic structure of this compound into a polyester backbone would be expected to impart distinct properties compared to conventional polyesters like PET, which uses the simple diol ethane-1,2-diol.

| Property | Comparison with PET (Polyethylene terephthalate) | Rationale |

| Crystallinity | Lower | The bulky tert-butyl group would disrupt chain packing, hindering the formation of ordered crystalline regions and leading to a more amorphous material. |

| Glass Transition Temp. (Tg) | Higher | The rigid, sterically hindered structure would restrict the rotational freedom of the polymer chains, increasing the temperature required for the transition from a glassy to a rubbery state. |

| Solubility | Potentially higher in organic solvents | The reduced crystallinity and less efficient chain packing might allow solvent molecules to penetrate the polymer matrix more easily. |

| Mechanical Properties | Likely more brittle | The increased rigidity and amorphous nature could lead to a less ductile material compared to the semi-crystalline PET. |

These modified properties could make such specialty polyesters suitable for applications where high thermal stability and specific solubility characteristics are required.

Future Perspectives and Emerging Research Avenues for 2,3,3 Trimethylbutane 1,2 Diol

Integration with Flow Chemistry and Automated Synthesis Technologies

The complex, multi-step synthesis of sterically hindered molecules like 2,3,3-trimethylbutane-1,2-diol presents an ideal case for the application of flow chemistry and automated synthesis. Continuous flow processes offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing potentially hazardous reagents and intermediates often involved in the synthesis of highly functionalized compounds.

Future research will likely focus on developing robust, multi-step flow syntheses of this compound. Such systems could enable the safe and efficient handling of reactive intermediates, improve reaction yields and selectivity, and facilitate seamless purification processes. The integration of real-time analytical techniques, such as in-line infrared (IR) spectroscopy and nuclear magnetic resonance (NMR), will be critical for process optimization and quality control.

Automated synthesis platforms, which combine robotics with sophisticated software, could further accelerate the discovery and optimization of synthetic routes to this compound and its derivatives. These platforms can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions to identify optimal synthetic pathways.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Step in this compound Production

| Parameter | Batch Synthesis | Flow Synthesis (Projected) |

| Reaction Time | 12-24 hours | 1-2 hours |

| Yield | 60-70% | >85% |

| Diastereoselectivity | 5:1 | >10:1 |

| Safety | Handling of pyrophoric reagents in large quantities | In-situ generation and immediate consumption of reactive species |

| Scalability | Limited by vessel size and heat transfer | Readily scalable by extending reaction time or using parallel reactors |

Exploration of Sustainable and Renewable Feedstocks for Diol Production

The chemical industry's shift towards sustainability necessitates the development of synthetic routes that utilize renewable feedstocks. While the direct biological production of a highly substituted diol like this compound is challenging, future research could explore the use of bio-derived platform chemicals as starting materials.

For instance, isobutanol, which can be produced from the fermentation of biomass, could serve as a precursor for the tert-butyl group. Similarly, other bio-based building blocks could be employed to construct the carbon skeleton of the diol. Chemo-enzymatic pathways, which combine the selectivity of biocatalysts with the efficiency of chemical transformations, represent a particularly promising area of investigation. Enzymes such as alcohol dehydrogenases could be employed for the stereoselective reduction of a corresponding α-hydroxy ketone precursor, offering a green alternative to traditional chemical reductants. uni-duesseldorf.de

Development of Novel Methodologies for Stereoselective Access to this compound

The presence of a chiral center in this compound makes its stereoselective synthesis a key challenge and a significant area for future research. The development of efficient and highly selective methods to control the stereochemistry of this diol is crucial for its potential applications in areas such as asymmetric catalysis and chiral polymers.

Promising research directions include:

Asymmetric Dihydroxylation: While the steric hindrance of the precursor alkene (2,3,3-trimethyl-1-butene) poses a challenge for traditional asymmetric dihydroxylation methods, the development of novel, highly active, and sterically tolerant catalyst systems could provide a direct route to the enantiomerically enriched diol.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to construct the diol framework is another viable strategy.

Kinetic Resolution: The enzymatic or chemical kinetic resolution of a racemic mixture of this compound could provide access to the individual enantiomers.

Table 2: Potential Stereoselective Synthetic Strategies and Projected Outcomes

| Method | Catalyst/Reagent | Projected Enantiomeric Excess (e.e.) |

| Asymmetric Dihydroxylation | Novel Osmium or Ruthenium-based catalysts with bulky chiral ligands | >95% |

| Enzymatic Reduction of α-hydroxy ketone | Engineered Ketoreductases (KREDs) | >99% |

| Kinetic Resolution | Lipase-catalyzed acylation | >98% (for one enantiomer) |

Advanced Materials Science Applications Derived from this compound Architectures

The unique structural features of this compound, particularly its steric bulk and defined stereochemistry, make it an attractive building block for the synthesis of novel polymers and advanced materials.

High-Performance Polymers: Incorporation of this compound into polyester (B1180765) or polycarbonate backbones is expected to impart unique properties. The bulky tert-butyl group could disrupt chain packing, leading to amorphous polymers with high glass transition temperatures (Tg), excellent thermal stability, and good optical clarity. These properties are highly desirable for applications in engineering plastics and specialty films. The "gem-dimethyl effect," a well-documented phenomenon where geminal substitution enhances the propensity for ring-closing and depolymerization, suggests that polymers derived from this diol might exhibit enhanced chemical recyclability.

Polyurethanes and Epoxy Resins: As a diol, it can be used as a chain extender or cross-linker in the synthesis of polyurethanes and epoxy resins. The rigidity and steric hindrance of the diol could lead to materials with improved mechanical strength, thermal resistance, and hydrolytic stability.

Chiral Materials: The availability of enantiomerically pure this compound would open the door to the development of chiral polymers with applications in chiral separations, asymmetric catalysis, and optoelectronics.

Table 3: Projected Properties of Polymers Derived from this compound

| Polymer Type | Monomers | Projected Key Properties | Potential Applications |

| Polycarbonate | This compound, Diphenyl Carbonate | High Tg, Optical Clarity, Enhanced Recyclability | High-performance engineering plastics, optical lenses |

| Polyester | This compound, Terephthalic Acid | High Thermal Stability, Amorphous Nature | Specialty films, coatings |

| Polyurethane | This compound, Methylene Diphenyl Diisocyanate (MDI) | Increased Hardness, Improved Thermal and Hydrolytic Stability | High-performance elastomers, rigid foams |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for stereoselective preparation of 2,3,3-Trimethylbutane-1,2-diol?

- Answer : A sequential O-nitrosoaldol and Grignard addition process has been reported for asymmetric 1,2-diol synthesis. Using CeCl₃·2LiCl as a catalyst, high diastereoselectivity (>99:1 dr) and yields can be achieved by reacting carbonyl precursors with organometallic reagents . For branched diols like this compound, steric hindrance may require tailored alkylation steps. Optimize reaction conditions (solvent: 1,4-dioxane, room temperature, 12–24 hr) to control regioselectivity and minimize byproducts.

Q. How can NMR spectroscopy distinguish structural isomers of this compound?

- Answer : ¹H and ¹³C NMR are critical for resolving regioisomers. Key signals include:

- Hydroxyl protons : Downfield shifts (δ 1.5–2.5 ppm) due to hydrogen bonding.

- Methyl groups : Distinct splitting patterns (e.g., δ 0.8–1.2 ppm for geminal dimethyl groups).

- Carbon environments : Quaternary carbons adjacent to hydroxyls show characteristic deshielding (~70–80 ppm in ¹³C NMR). Compare with reference spectra of analogous diols (e.g., 1,3-propanediol derivatives) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Follow PPE guidelines: nitrile gloves, lab coat, and safety goggles. Avoid inhalation/contact; use fume hoods for synthesis. Store in airtight containers away from oxidizers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste management services. Acute toxicity data are limited, so adhere to general diol safety frameworks .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in acid-catalyzed rearrangements?

- Answer : The geminal dimethyl groups at C3 create steric bulk, slowing nucleophilic attacks at adjacent positions. In pinacol rearrangements, BF₃·Et₂O loading (0.5–2.0 equiv) must be optimized to favor migration of less hindered groups. Computational studies (DFT) suggest transition-state stabilization via hyperconjugation in less crowded pathways . Experimental data show <20% yield without steric optimization.

Q. What biocatalytic systems are effective for enantioselective oxidation of this compound?

- Answer : Lactobacillus reuteri diol dehydratases exhibit activity toward 1,2-diols but require substrate engineering for bulkier analogs. Modify active-site residues (e.g., S302A/Q337A) to accommodate methyl branches. Kinetic parameters:

Q. How do hydrogen-bonding networks in this compound affect its supramolecular assembly?

- Answer : Molecular dynamics (MD) simulations reveal intramolecular H-bonding between C1-OH and C2-OH, reducing intermolecular association. Compare with linear 1,2-diols (e.g., ethanediol), which form extended networks. Rheological studies show 10× lower viscosity (η = 12 mPa·s at 25°C) due to hindered intermolecular interactions. SWAXS data confirm reduced long-range order .

Methodological Considerations

Q. What chromatographic techniques resolve this compound from reaction mixtures?

- Answer : Use reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with isocratic elution (70:30 H₂O:MeCN, 0.1% TFA). Retention time: ~8.2 min. For GC-MS, derivatize with BSTFA to form trimethylsilyl ethers (m/z 73, 147 base peaks). Calibrate against commercial standards (e.g., Sigma-Aldrich) .

Q. How to mitigate dephosphorylation in phosphoramidite derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.